molecular formula C8H6Cl2N2 B13708561 2-((3,5-Dichlorophenyl)amino)acetonitrile

2-((3,5-Dichlorophenyl)amino)acetonitrile

Cat. No.: B13708561
M. Wt: 201.05 g/mol
InChI Key: XXRACNMYZLWSFJ-UHFFFAOYSA-N
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Description

2-((3,5-Dichlorophenyl)amino)acetonitrile (CAS: 52516-37-7) is an organonitrile derivative featuring a 3,5-dichlorophenylamino group attached to an acetonitrile backbone. Its molecular formula is C₈H₅Cl₂N, with a molar mass of 186.04 g/mol. Key physicochemical properties include a boiling point of 287°C, a density of 1.333 g/cm³, and a flash point of 124°C . The compound is utilized in synthetic organic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. Its structural uniqueness arises from the electron-withdrawing chlorine substituents at the 3,5-positions of the phenyl ring, which influence reactivity and binding interactions.

Properties

Molecular Formula

C8H6Cl2N2

Molecular Weight

201.05 g/mol

IUPAC Name

2-(3,5-dichloroanilino)acetonitrile

InChI

InChI=1S/C8H6Cl2N2/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5,12H,2H2

InChI Key

XXRACNMYZLWSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,5-Dichlorophenyl)amino)acetonitrile typically involves the reaction of 3,5-dichloroaniline with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The compound is then purified using techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-((3,5-Dichlorophenyl)amino)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-((3,5-Dichlorophenyl)amino)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dichlorophenyl)amino)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-((3,5-Dichlorophenyl)amino)acetonitrile with halogen-substituted phenylacetonitrile analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Boiling Point (°C) Key Applications/Notes
This compound 52516-37-7 C₈H₅Cl₂N 186.04 3,5-Cl₂ 287 Pharmaceutical intermediate
2-(3,4-Dichlorophenyl)acetonitrile Custom (ASD2613) C₈H₅Cl₂N 186.04 3,4-Cl₂ Not reported Cytotoxicity studies
2-(3,5-Difluorophenyl)acetonitrile 122376-76-5 C₈H₅F₂N 153.13 3,5-F₂ Not reported Electronics/pharma intermediates
2-(2,5-Dichlorophenyl)acetonitrile 3218-50-6 C₈H₅Cl₂N 186.04 2,5-Cl₂ Not reported Custom synthesis
2-(3,5-Dichlorophenoxy)acetonitrile 103140-12-1 C₈H₅Cl₂NO 202.04 3,5-Cl₂ (phenoxy) Not reported Agrochemical research

Key Observations :

  • Substituent Position : 3,5-dichloro substitution (target compound) provides symmetrical electronic effects, whereas 3,4- or 2,5-dichloro analogs introduce steric and electronic asymmetry, altering reactivity .
  • Functional Group Variation: The phenoxy group in 2-(3,5-Dichlorophenoxy)acetonitrile introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity compared to the amino group in the target compound .
Cytotoxicity and Antimicrobial Activity
  • 2-(3,5-Difluorophenyl)acetonitrile : Fluorine's electronegativity enhances metabolic stability, making it a candidate for CNS-targeting drugs .
  • In Silico Predictions : Analogs with 3,5-dihalo substitution comply with Lipinski's rule (molecular weight <500, logP <5), indicating good oral bioavailability .

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